molecular formula C13H20N2 B13297203 1-Cyclopentyl-3-(pyridin-4-yl)propan-2-amine

1-Cyclopentyl-3-(pyridin-4-yl)propan-2-amine

Cat. No.: B13297203
M. Wt: 204.31 g/mol
InChI Key: RGMSBSSAMZUKHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Cyclopentyl-3-(pyridin-4-yl)propan-2-amine is an organic compound with the molecular formula C₁₃H₂₀N₂. This compound is characterized by a cyclopentyl group attached to a propan-2-amine chain, which is further connected to a pyridin-4-yl group.

Preparation Methods

The synthesis of 1-Cyclopentyl-3-(pyridin-4-yl)propan-2-amine involves several steps. One common method includes the reaction of 3-pyridinecarboxaldehyde with cyclopentylmagnesium bromide to form an intermediate, which is then subjected to reductive amination using sodium triacetoxyborohydride. The reaction conditions typically involve anhydrous solvents and inert atmosphere to prevent moisture interference .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

1-Cyclopentyl-3-(pyridin-4-yl)propan-2-amine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields ketones or carboxylic acids, while reduction results in saturated amines .

Scientific Research Applications

1-Cyclopentyl-3-(pyridin-4-yl)propan-2-amine has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: This compound is studied for its potential biological activities, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes

Mechanism of Action

The mechanism of action of 1-Cyclopentyl-3-(pyridin-4-yl)propan-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. It can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Properties

Molecular Formula

C13H20N2

Molecular Weight

204.31 g/mol

IUPAC Name

1-cyclopentyl-3-pyridin-4-ylpropan-2-amine

InChI

InChI=1S/C13H20N2/c14-13(9-11-3-1-2-4-11)10-12-5-7-15-8-6-12/h5-8,11,13H,1-4,9-10,14H2

InChI Key

RGMSBSSAMZUKHU-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)CC(CC2=CC=NC=C2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.